Chlorpromazine pamoate
Description
Structure
2D Structure
Properties
CAS No. |
58901-20-5 |
|---|---|
Molecular Formula |
C40H35ClN2O6S |
Molecular Weight |
707.2 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C23H16O6.C17H19ClN2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-4,6-9,12H,5,10-11H2,1-2H3 |
InChI Key |
LCKBXWYKBWCAOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Related CAS |
10600-62-1 |
Origin of Product |
United States |
Preclinical Pharmacological Research of Chlorpromazine Active Moiety
Dopamine (B1211576) Receptor Antagonism
Chlorpromazine (B137089) is a potent antagonist at dopamine D2 receptors and also shows affinity for D1, D3, and D4 receptor subtypes. wikipedia.orgdrugbank.com The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects. wikipedia.org
Serotonin Receptor Antagonism
Chlorpromazine also acts as an antagonist at serotonin (5-HT) receptors, particularly the 5-HT2A subtype. wikipedia.org This action is thought to contribute to its anxiolytic and antidepressant properties and may also help to mitigate some of the extrapyramidal side effects associated with strong D2 receptor blockade. wikipedia.org
Histamine Receptor Antagonism
The compound is a potent antagonist of histamine H1 receptors. wikipedia.org This action is responsible for the sedative effects often observed with chlorpromazine treatment. wikipedia.orgnih.gov
Adrenergic Receptor Antagonism
Chlorpromazine blocks alpha-1 adrenergic receptors, which can lead to effects such as orthostatic hypotension (a drop in blood pressure upon standing). physio-pedia.com
Muscarinic Receptor Antagonism
Chlorpromazine also has anticholinergic properties through its antagonism of muscarinic M1 and M2 receptors. drugbank.com This can result in side effects such as dry mouth, blurred vision, and constipation. nih.gov
| Receptor Target | Action | Associated Therapeutic Effects/Side Effects |
|---|---|---|
| Dopamine D2 Receptors | Antagonist | Antipsychotic effects |
| Serotonin 5-HT2A Receptors | Antagonist | Anxiolytic, antidepressant effects |
| Histamine H1 Receptors | Antagonist | Sedation |
| Alpha-1 Adrenergic Receptors | Antagonist | Hypotension |
| Muscarinic M1/M2 Receptors | Antagonist | Anticholinergic effects (e.g., dry mouth) |
Formulation Science and Advanced Drug Delivery Systems Research for Chlorpromazine Pamoate
Design and Development of Sustained and Extended Release Formulations
The primary goal in designing sustained and extended-release formulations for chlorpromazine (B137089) is to maintain a steady therapeutic concentration of the drug in the bloodstream over a prolonged period. rjpn.org This approach can help in reducing the frequency of administration, which is particularly beneficial for patients with chronic conditions. rjpn.org Various formulation strategies, including polymer-based and lipid-based systems, are being investigated to achieve this.
Polymer-based matrix systems are a popular and effective approach for creating sustained-release oral dosage forms. rjpn.org In these systems, the drug is dispersed within a polymer matrix, and its release is controlled by processes like diffusion through the polymer network and erosion of the matrix itself. rjpn.orgsemanticscholar.org The choice of polymer and its concentration are critical factors that determine the rate of drug release. semanticscholar.org
Hydroxypropyl methylcellulose (HPMC) is a widely used hydrophilic polymer in the development of sustained-release matrix tablets. colorcon.com Its popularity stems from its non-toxic nature, ability to form a gel layer upon contact with aqueous fluids, and its approval by regulatory bodies. colorcon.comresearchgate.net When a tablet containing HPMC comes into contact with gastrointestinal fluids, the polymer hydrates and swells, forming a viscous gel layer on the tablet's surface. colorcon.comscispace.com This gel layer acts as a barrier, controlling the rate at which the drug is released. scispace.com For water-soluble drugs, release is primarily governed by diffusion through this gel layer, while for poorly soluble drugs, it is controlled by the erosion of the matrix. colorcon.comscispace.com
The viscosity grade of HPMC is a crucial parameter influencing the drug release profile. researchgate.net Higher viscosity grades of HPMC generally lead to a more rigid gel layer and, consequently, a slower drug release rate. researchgate.net Research has shown that by blending different viscosity grades of HPMC, formulators can fine-tune the drug release kinetics to achieve a desired profile. researchgate.net For instance, studies with chlorpromazine hydrochloride have utilized HPMC in various concentrations to formulate sustained-release matrix tablets, demonstrating the polymer's versatility in controlling drug release over an extended period, often up to 24 hours. wjpsronline.com
Table 1: Properties of Hydroxypropyl Methylcellulose (HPMC) for Extended Release Formulations
| Property | Description | Reference |
| Solubility | Soluble in cold water, insoluble in hot water. | colorcon.com |
| Ionic Nature | Non-ionic. | colorcon.com |
| pH Stability | Stable over a wide pH range (2-13). | colorcon.com |
| Mechanism of Release Control | Forms a viscous gel layer upon hydration, controlling drug release through diffusion and/or erosion. | colorcon.comscispace.com |
| Biocompatibility | Non-toxic and has a good safety record. | colorcon.com |
| Versatility | Available in various viscosity grades, allowing for modulation of drug release rates. | researchgate.net |
Conducting polymers (CPs) represent an innovative class of materials being explored for advanced drug delivery systems. mdpi.com Among these, polypyrrole (PPy) has garnered significant attention due to its biocompatibility, stability, and the ability to control its conductivity. mdpi.comnih.gov These polymers can be synthesized to encapsulate drug molecules within their matrix. mdpi.com
A key feature of conducting polymers like PPy is their ability to release entrapped drugs in response to an external electrical stimulus. diva-portal.org This "on-demand" release capability offers the potential for highly controlled and targeted drug delivery. Research has demonstrated the successful incorporation of chlorpromazine into a polypyrrole matrix. mdpi.comnih.gov In these systems, the drug is loaded into the polymer during its synthesis. The release of the drug can then be triggered and modulated by applying an electrical potential, which alters the redox state of the polymer, leading to the expulsion of the drug molecules. diva-portal.org
Studies have shown that polypyrrole films can be engineered to release chlorpromazine in a controlled manner, covering therapeutic concentration ranges. nih.govresearchgate.net The morphology and thickness of the PPy film, as well as the presence of other molecules like heparin, can influence the drug loading and release characteristics. mdpi.comnih.gov For instance, thinner PPy films have been found to facilitate the integration and subsequent release of chlorpromazine more readily. nih.govnih.gov
Lipid-based drug delivery systems, particularly self-nanoemulsifying drug delivery systems (SNEDDS), offer a promising approach for improving the oral bioavailability of poorly water-soluble drugs like chlorpromazine. nih.govmdpi.comuq.edu.au SNEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. nih.gov
The rationale behind using SNEDDS for chlorpromazine is to enhance its solubility and bypass the extensive first-pass metabolism it undergoes in the liver. nih.govmdpi.comuq.edu.au By encapsulating the drug in the lipidic nano-droplets, SNEDDS can facilitate its absorption through the lymphatic system, thereby reducing its initial pass through the liver. mdpi.com
Research has focused on developing and optimizing SNEDDS formulations for chlorpromazine using various triglycerides (short, medium, and long-chain), surfactants, and co-surfactants. nih.govresearchgate.net The selection of these components is critical and is based on the drug's solubility in them. researchgate.net An optimized SNEDDS formulation of chlorpromazine, particularly one using long-chain triglycerides, has been shown to significantly increase its oral bioavailability compared to a simple drug suspension. nih.govuq.edu.au This was evidenced by a higher plasma concentration and a longer elimination half-life of the drug. nih.govuq.edu.au
Table 2: Characterization of an Optimized Chlorpromazine SNEDDS Formulation
| Parameter | Result | Reference |
| Particle Size | 178 ± 16 nm | nih.govuq.edu.au |
| Zeta Potential | -21.4 mV | nih.govuq.edu.au |
| Drug Loading | 85.5% | nih.govuq.edu.au |
Understanding the kinetics and mechanism of drug release from a formulation is fundamental to its design and development. For sustained-release matrix tablets, the release of the drug often follows specific mathematical models, which can help in predicting the in vivo performance of the dosage form.
For chlorpromazine pamoate complexed with other agents and formulated into a matrix, the release can exhibit zero-order kinetics. google.com This means that the drug is released at a constant rate over time, which is often the ideal scenario for a sustained-release product. google.com The use of polymers like HPMC in such formulations can further modulate and sustain this release. google.com
In conducting polymer systems, the release mechanism is distinctly different and is triggered by an external stimulus. diva-portal.org The release of chlorpromazine from a polypyrrole matrix is an electrochemically controlled process. mdpi.comnih.gov Applying a reduction potential to the polymer matrix causes it to change its state, leading to the release of the entrapped drug. diva-portal.org The rate and extent of release can be controlled by manipulating the electrical signal.
Polymer-Based Matrix Systems
Preformulation and Formulation Characterization Methodologies
The development of a robust and effective drug formulation begins with a thorough preformulation investigation. wjpsronline.comiosrjournals.org This phase involves the characterization of the physicochemical properties of the drug substance, both alone and in combination with various excipients. wjpsronline.comslideshare.net The information gathered during preformulation is crucial for designing a stable and bioavailable dosage form. iosrjournals.orgslideshare.net
Key preformulation studies include the determination of solubility, particle size and shape, polymorphism, and compatibility with excipients. iosrjournals.orgslideshare.net For chlorpromazine, techniques like UV-visible spectrophotometry are used for its quantitative analysis and to establish a standard curve for concentration measurements. jetir.orgomicsonline.org Infrared (IR) spectroscopy is a valuable tool to assess the compatibility between the drug and the excipients by detecting any potential interactions that might alter the chemical integrity of the drug. jetir.org
Once a formulation is developed, it undergoes a series of characterization tests to ensure its quality and performance. For solid dosage forms like tablets, these tests include evaluating the powder blend for properties such as bulk density, tapped density, and flowability (angle of repose). humanjournals.com After compression, the tablets are tested for hardness, friability (resistance to breaking), weight variation, and drug content uniformity. jetir.orghumanjournals.com
For advanced formulations like SNEDDS, characterization involves measuring the particle size and zeta potential of the resulting nanoemulsion, as well as determining the drug loading efficiency. nih.govuq.edu.au In vitro dissolution or release studies are a critical component of characterization for all sustained-release formulations. jetir.org These studies are performed under controlled conditions to measure the rate and extent of drug release from the dosage form over time, providing insights into its likely in vivo behavior. jetir.org Various analytical techniques, including UV-visible spectrophotometry and high-performance liquid chromatography (HPLC), are employed to quantify the amount of drug released. omicsonline.orgsigmaaldrich.com
Table 3: Common Preformulation and Formulation Characterization Techniques
| Technique | Purpose | Reference |
| UV-Visible Spectrophotometry | Quantitative analysis of the drug, determination of λmax, and development of standard curves. | jetir.orgomicsonline.org |
| Infrared (IR) Spectroscopy | To assess drug-excipient compatibility by identifying potential chemical interactions. | jetir.org |
| Differential Scanning Calorimetry (DSC) | To study the thermal properties and investigate polymorphism. | iosrjournals.org |
| Powder X-Ray Diffraction (PXRD) | To characterize the crystalline or amorphous nature of the drug and excipients. | uop.edu.pk |
| Microscopy (e.g., SEM) | To visualize the particle size, shape, and surface morphology of the drug and formulation components. | nih.govicdst.org |
| Bulk and Tapped Density | To evaluate the packing properties and compressibility of the powder blend. | humanjournals.com |
| Angle of Repose | To assess the flow properties of the powder blend. | humanjournals.com |
| Tablet Hardness and Friability Testing | To measure the mechanical strength and resistance to breakage of tablets. | jetir.org |
| In Vitro Dissolution/Release Testing | To determine the rate and extent of drug release from the formulation. | jetir.org |
| High-Performance Liquid Chromatography (HPLC) | For the separation, identification, and quantification of the drug and any impurities or degradation products. | sigmaaldrich.com |
Compound Names Mentioned in the Article
Powder Mixture and Granule Characterization (e.g., Angle of Repose, Bulk Density, Compressibility Index)
The characterization of powder and granule properties, often referred to as micromeritics, is fundamental in the development of solid dosage forms like tablets and capsules. researchgate.net These properties determine the flowability and compressibility of the powder blend, which are crucial for ensuring uniformity of dosage units and successful manufacturing. nih.gov Key parameters include the angle of repose, bulk density, tapped density, and derived measures like the Compressibility Index and Hausner Ratio. nih.govparis-saclay.fr
Angle of Repose (θ): This is the angle of the conical pile produced when a powder is poured onto a horizontal surface. nih.gov It is a measure of interparticle friction; lower angles generally indicate better flowability. nih.gov
Bulk Density: The mass of a powder in a given volume, including the interparticle spaces. paris-saclay.fr
Tapped Density: The density of the powder after being mechanically tapped to achieve a more settled and packed state. paris-saclay.fr
Compressibility Index (Carr's Index): Calculated from the bulk and tapped densities, this index is a measure of the powder's propensity to be compressed. paris-saclay.fr Generally, lower values indicate better flow properties.
Hausner Ratio: The ratio of tapped density to bulk density, also used to predict flowability. nih.gov
Research on the micromeritic properties of this compound is scarce. However, studies on chlorpromazine HCl provide an example of how these parameters are evaluated for a related compound in the development of tablet formulations.
Table 2: Micromeritic Properties of Powder Blends for Chlorpromazine HCl Sustained-Release Tablets (Data is for Chlorpromazine HCl and serves as an example of the characterization method. wjpsronline.com)
| Parameter | Result Range | Inferred Flow Property |
|---|---|---|
| Angle of Repose (°) | 25.33 - 31.43 | Excellent to Good |
| Bulk Density (g/cm³) | 0.355 - 0.385 | N/A |
| Tapped Density (g/cm³) | 0.410 - 0.488 | N/A |
| Compressibility Index (%) | 7.27 - 18.42 | Excellent to Fair |
| Hausner Ratio | 1.053 - 1.24 | Excellent to Fair |
In Vitro Drug Release and Dissolution Testing of Formulations
In vitro drug release and dissolution testing are essential quality control tools used to assess the rate and extent to which the active drug is released from a dosage form. researchgate.net For solid oral dosage forms, this test simulates the conditions in the gastrointestinal tract and helps ensure batch-to-batch consistency and predict in vivo performance. researchgate.net
For a hypothetical this compound tablet, dissolution studies would be performed using a standard apparatus (e.g., USP Apparatus II, paddle method) in various dissolution media (e.g., simulated gastric and intestinal fluids). jetir.org The amount of drug dissolved over time would be measured, typically by UV-spectrophotometry, to generate a dissolution profile. researchgate.net
Given that this compound is almost exclusively used in long-acting injectable (LAI) suspensions, traditional oral dissolution testing is less relevant. mdpi.com For LAI formulations, in vitro release testing (IVRT) is the more pertinent analysis. These tests are more complex and aim to simulate the slow release of the drug from the oily or aqueous suspension at the injection site. mdpi.com There are no universal standardized methods for LAI release testing, and manufacturers often develop their own specific assays. mdpi.com
Studies on chlorpromazine HCl tablets show that formulation variables, such as the type and concentration of superdisintegrants, significantly impact the dissolution rate. For instance, fast-dissolving tablets of chlorpromazine HCl have been formulated to achieve over 90% drug release in under 12 minutes. researchgate.net
Table 3: Example of In Vitro Dissolution Data for a Fast-Dissolving Tablet Formulation of Chlorpromazine HCl (Data is for Chlorpromazine HCl and illustrates the type of results from dissolution testing. researchgate.net)
| Time (minutes) | Cumulative % Drug Release (Mean) |
|---|---|
| 2 | 55.4 |
| 4 | 72.8 |
| 6 | 85.1 |
| 8 | 91.3 |
| 10 | 95.6 |
| 12 | 98.2 |
Stability Assessment of Developed Formulations (e.g., physical and chemical stability studies)
Stability testing is a mandatory part of formulation development to determine the shelf-life of a drug product and to specify appropriate storage conditions. microtrac.comresearchgate.net It involves evaluating both the physical and chemical integrity of the formulation over time under various environmental conditions (e.g., temperature, humidity, light). microtrac.comicdst.org
Physical Stability refers to the ability of the formulation to maintain its original physical properties, such as appearance, color, odor, and, for suspensions, particle size distribution and resuspendability. microtrac.com
Chemical Stability refers to the ability of the API to maintain its chemical integrity and potency. microtrac.com It is typically assessed using a stability-indicating analytical method, like High-Performance Liquid Chromatography (HPLC), to quantify the drug content and detect any degradation products. researchgate.net
For this compound, stability assessment would primarily focus on the LAI suspension. Key parameters would include monitoring for changes in particle size (crystal growth), ease of resuspension, viscosity, and chemical degradation of the chlorpromazine molecule.
A study on an extemporaneously compounded oral solution of chlorpromazine HCl provides a clear example of a stability assessment. The formulation was stored at both refrigerated (2-8°C) and room temperature (20-25°C) conditions and tested at regular intervals. researchgate.net The results demonstrated that the solution was stable for at least three months under both conditions, with drug concentration remaining within 93.6–101.4% of the initial value and no significant changes in pH or appearance. researchgate.net
Table 4: Stability Data for a 100 mg/mL Chlorpromazine HCl Oral Solution (Data is for a Chlorpromazine HCl oral solution and serves to illustrate the stability assessment process. researchgate.net)
| Storage Condition | Time Point | Physical Appearance | pH (Mean) | % Initial Concentration (Mean) |
|---|---|---|---|---|
| Room Temperature (20-25°C) | Initial | Clear, colorless | 4.5 | 100.0 |
| 1 Month | Clear, colorless | 4.5 | 99.5 | |
| 2 Months | Clear, colorless | 4.6 | 97.8 | |
| 3 Months | Clear, colorless | 4.6 | 96.2 | |
| Refrigerated (2-8°C) | Initial | Clear, colorless | 4.5 | 100.0 |
| 1 Month | Clear, colorless | 4.5 | 101.4 | |
| 2 Months | Clear, colorless | 4.5 | 99.1 | |
| 3 Months | Clear, colorless | 4.5 | 98.5 |
Advanced Analytical Methodologies in Chlorpromazine Research
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatographic methods are central to the analysis of chlorpromazine (B137089), providing powerful separation capabilities for the drug and its metabolites or impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstones of modern chlorpromazine analysis.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (e.g., UV, Electrochemical Detection)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of chlorpromazine in both pharmaceutical formulations and biological fluids. omicsonline.orgrsc.orgnih.gov Its versatility is enhanced by the use of various detectors, with UV and electrochemical detectors being particularly prominent.
UV detection is frequently employed due to its simplicity and applicability to compounds like chlorpromazine that possess chromophoric groups. oup.comscribd.com HPLC methods with UV detection can separate and quantify chlorpromazine alongside its degradation products or related compounds. oup.comirjponline.org For instance, a reversed-phase HPLC method using a dimethylsilane (RP-2) column and a mobile phase of ammonium carbonate, acetonitrile, and water allows for the separation and quantification of chlorpromazine, chlorpromazine sulfoxide, and other related substances, with detection at 254 nm. oup.com The response for chlorpromazine in aqueous solution has been shown to be linear over a wide concentration range. oup.com Another method successfully validated for the simultaneous estimation of chlorpromazine hydrochloride and trihexyphenidyl hydrochloride uses an ODS C18 column with a mobile phase of ammonium acetate buffer and methanol, and detection at 211 nm. iosrphr.org
Electrochemical detection offers enhanced sensitivity, making it suitable for quantifying sub-nanogram levels of chlorpromazine in plasma. nih.gov One such HPLC method uses a cyano column with a mobile phase of ammonium acetate in acetonitrile and oxidative thin-layer amperometric detection, allowing for the quantification of as little as 0.25 ng/ml of chlorpromazine in plasma. nih.gov This level of sensitivity is crucial for pharmacokinetic studies. nih.gov Furthermore, HPLC with coulometric electrochemical detection has been used to separate and measure thirteen different phenothiazine (B1677639) compounds, including chlorpromazine, in human brain tissue, with a detection limit of approximately 50 pg/mg of wet tissue. nih.gov
Table 1: Examples of HPLC Methods for Chlorpromazine Analysis
| Analytical Column | Mobile Phase | Detector | Application | Reference |
|---|---|---|---|---|
| Dimethylsilane (RP-2) | Ammonium carbonate, acetonitrile, water | UV (254 nm) | Tablet dosage forms, biological matrices | oup.com |
| ODS C18 (250x4.6mm, 5µ) | Ammonium acetate buffer, Methanol (15:85) | UV (211 nm) | Pharmaceutical formulation | iosrphr.org |
| Cyano column | 0.1 M Ammonium acetate in acetonitrile (10:90 v/v) | Electrochemical | Plasma | nih.gov |
| C18 | Acetonitrile, deionized water (50:50 v/v), pH 3.6 | UV (237 nm) | Bulk and pharmaceutical tablets | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the specific and sensitive determination of chlorpromazine and its metabolites, particularly in biological fluids. nih.govtandfonline.com This method combines the separation capabilities of gas chromatography with the highly specific detection and structural elucidation provided by mass spectrometry.
A notable application of GC-MS is the quantitative determination of chlorpromazine and five of its major metabolites in a single biological fluid sample in the ng/ml range. nih.gov This assay achieves high specificity and quantification through an inverse stable isotope dilution technique, using deuterium-labeled variants of the compounds as internal standards. nih.gov GC-MS has also been successfully applied to determine chlorpromazine in pork samples, demonstrating its utility in food safety analysis. rsc.orgresearchgate.net In this application, samples are purified by solid-phase extraction (SPE) before being analyzed by GC-MS, with a method showing good linearity and recovery. rsc.org A recently developed GC-MS method for therapeutic drug monitoring of chlorpromazine in human plasma utilizes dispersive liquid-liquid microextraction for sample preparation, offering a validated calibration range suitable for clinical use. tandfonline.com
Table 2: GC-MS Methodologies for Chlorpromazine Determination
| Sample Matrix | Key Methodological Feature | Linear Range | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Biological fluids (plasma, red blood cells) | Inverse stable isotope dilution with deuterium-labeled standards | 150–300 ng/ml | Not specified | nih.govtandfonline.com |
| Pork | Solid-phase extraction (SPE) purification | 10–500 ng/mL | 2.0 μg/kg | rsc.orgresearchgate.net |
| Human plasma | Dispersive liquid-liquid microextraction | 30–600 ng/ml | 30 ng/ml | tandfonline.com |
| Pork | Solid-phase extraction, selected ion monitoring | 0.051–0.25 μg/ml | 2.0 μg/kg | zgspws.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out for its exceptional sensitivity and specificity, making it a gold standard for the bioanalysis of chlorpromazine. tandfonline.comnih.gov This technique is capable of quantifying chlorpromazine and its metabolites at very low concentrations in complex biological matrices like plasma and brain tissue. nih.govnih.gov
A robust LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) method has been developed for the quantification of chlorpromazine in rat plasma and brain homogenate. nih.gov This method employs liquid-liquid extraction for sample preparation and uses multiple reaction monitoring (MRM) for detection, achieving a lower limit of quantitation (LLOQ) of 0.2 ng/ml for plasma and 0.833 ng/g for brain tissue. nih.gov LC-MS/MS methods have been established for the simultaneous quantification of multiple antipsychotics, including chlorpromazine, in human plasma for clinical research and therapeutic drug monitoring. nih.govthermofisher.com Furthermore, LC-MS/MS has been instrumental in studying the metabolism of chlorpromazine, with methods developed to quantify its main metabolites—7-hydroxychlorpromazine, N-monodesmethylchlorpromazine, and chlorpromazine sulfoxide—in microsomal enzymes for the first time. nih.govresearchgate.net This has enabled the investigation of chlorpromazine's biotransformation in human liver and even placenta microsomes. nih.govresearchgate.net
Table 3: Selected LC-MS/MS Methods in Chlorpromazine Research
| Matrix | Extraction Method | Linear Range | LLOQ | Key Finding/Application | Reference |
|---|---|---|---|---|---|
| Rat plasma and brain tissue | Liquid-liquid extraction | 0.2-200.0 ng/ml (plasma); 0.833-833.3 ng/g (brain) | 0.2 ng/ml (plasma); 0.833 ng/g (brain) | Quantification for chronic treatment studies | nih.gov |
| Human plasma | Solid-phase extraction (SPE) | Not specified | Not specified | Simultaneous quantification of multiple antipsychotics | nih.gov |
| Microsomal enzymes | Not specified | Not specified | Not specified | Quantification of chlorpromazine metabolites for metabolism studies | nih.govresearchgate.net |
| Human plasma | Ultra-performance liquid chromatography (UPLC) | 0.5-200 ng/mL | 0.5 ng/mL | Bioavailability study | researchgate.net |
Spectrophotometric and Turbidimetric Methodologies
Spectrophotometric and turbidimetric methods offer simpler, more rapid, and cost-effective alternatives for the determination of chlorpromazine, particularly in pharmaceutical formulations. uobaghdad.edu.iqijarsct.co.in These methods are often based on color-forming reactions or the measurement of light scattering by precipitates.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a classical and widely used analytical technique for the quantification of chlorpromazine. omicsonline.org The method's utility stems from chlorpromazine's ability to absorb light in the UV-visible region. scribd.com Assays can be performed directly or after a chemical reaction that produces a colored product.
Several methods are based on the oxidative coupling reaction of chlorpromazine with various reagents to produce a colored species that can be measured spectrophotometrically. For example, a method based on the reaction with 4-nitroaniline in the presence of potassium iodate (KIO3) in an acidic medium produces a violet-colored product with a maximum absorption at 526 nm. uobaghdad.edu.iqsemanticscholar.org This method is linear over a concentration range of 5–40 µg/ml. uobaghdad.edu.iq Another approach involves the reaction of chlorpromazine hydrochloride with cerium ammonium nitrate to yield a pink-colored product with maximum absorbance at 530 nm. tandfonline.com Extractive spectrophotometric methods have also been developed, such as forming a complex with Eriochrome Black-T or calcon, with maximum absorbances at 516 nm and 537 nm, respectively. orientjchem.org These methods are validated for accuracy and precision and are suitable for the analysis of tablet formulations. omicsonline.orgorientjchem.org
Table 4: UV-Visible Spectrophotometric Methods for Chlorpromazine Determination
| Reagent(s) | Wavelength (λmax) | Linear Range | Application | Reference |
|---|---|---|---|---|
| 4-nitroaniline, KIO3 | 526 nm | 5–40 µg/ml | Pure form and tablets | uobaghdad.edu.iqsemanticscholar.org |
| Phenol red, citrate buffer | 500 nm | 10-50 µg/ml | Standard and pharmaceutical forms | ijarsct.co.in |
| Eriochrome Black-T | 516 nm | 2.4–20.5 µg/ml | Tablet forms | orientjchem.org |
| Calcon | 537 nm | 1.25–12.0 µg/ml | Tablet forms | orientjchem.org |
| Cerium ammonium nitrate | 530 nm | 0.001-0.5 mg/ml | Pure and pharmaceutical dosage forms | tandfonline.com |
| Lead (IV) oxide, HCl | 530 nm | 1-20 μg/ml | Pharmaceutical preparations | maejournal.com |
| Potassium permanganate | 525 nm / 610 nm | Not specified | Dosage form | rdd.edu.iq |
Flow Injection Analysis with Optical Detection
Flow Injection Analysis (FIA) provides an automated platform for the rapid and precise determination of chlorpromazine. rsc.orgrsc.org These systems can be coupled with various optical detectors, including spectrophotometers and fluorimeters, to monitor the reaction products.
One FIA method is based on the oxidation of phenothiazine derivatives, including chlorpromazine, with iron(III) in a strongly acidic medium. rsc.orgrsc.org This method allows for the determination of chlorpromazine in the range of 10-250 µg/ml with a high sample throughput of 120 samples per hour. rsc.orgrsc.org Another FIA approach combines photochemically induced fluorescence detection for the determination of various phenothiazine derivatives. nih.gov Turbidimetric-FIA methods have also been developed, based on the formation of an ion-pair precipitate between chlorpromazine HCl and reagents like potassium hexacyanoferrate(III) in an acidic medium. uobaghdad.edu.iq A novel FIA system using a long pathlength liquid waveguide capillary cell has been developed for the determination of bromate, using the oxidation of chlorpromazine to form a colored radical product, which demonstrates the versatility of chlorpromazine as a reagent in FIA. nih.gov Additionally, a continuous flow injection analysis (CFIA) method has been developed based on the precipitation reaction of chlorpromazine hydrochloride with sodium nitrite and sulfanilic acid, with detection based on the attenuation of incident light. jmchemsci.comjmchemsci.com
Table 5: Flow Injection Analysis (FIA) Methods Involving Chlorpromazine
| Detection Method | Reagent(s) | Linear Range | Sample Throughput | Application | Reference |
|---|---|---|---|---|---|
| Spectrophotometry | Iron(III) perchlorate | 10–250 µg/ml | 120/hour | Drug assays, content uniformity | rsc.orgrsc.org |
| Photochemically Induced Fluorescence | - | Not specified | Not specified | Urine samples | nih.gov |
| Turbidimetry | Potassium hexacyanoferrate(III) | 3-30 mmol/L | Not specified | Pharmaceutical preparation | uobaghdad.edu.iq |
| Chemiluminescence | Fe(III), Luminol | 0.05 – 1.4 µg/ml | Not specified | Pharmaceutical formulations | ijpsr.inforesearchgate.net |
| Turbidimetry (CFIA) | Sodium nitrite, sulfanilic acid | 0.5-45 mmol/L | Not specified | Pharmaceutical analysis | jmchemsci.comjmchemsci.com |
Turbidimetric Analysis
Turbidimetric analysis has been explored as a simple, rapid, and cost-effective method for the determination of chlorpromazine. tandfonline.comresearchgate.net This technique relies on the formation of a precipitate or colloidal suspension when the drug reacts with a specific reagent, causing turbidity that can be measured spectrophotometrically. jmchemsci.com The intensity of the scattered light is proportional to the concentration of the analyte. tandfonline.com
Several turbidimetric methods have been developed using different precipitating agents:
Ion-Pair Formation: One common approach involves the formation of a sparingly soluble ion-pair complex. researchgate.net Reagents such as sodium dodecyl sulfate (SDS) react with the protonated form of chlorpromazine to create an insoluble aggregate. researchgate.nettandfonline.com Another method uses potassium hexacyanoferrate(III) in an acidic medium to form a greenish-yellow precipitate with chlorpromazine HCl. uobaghdad.edu.iqresearchgate.net
Redox Reaction: An indirect method is based on the reduction of Mercury(II) chloride (HgCl2) by phenothiazine derivatives like chlorpromazine. This reaction produces insoluble Mercury(I) chloride (Hg2Cl2), and the resulting turbidity is proportional to the drug concentration. tandfonline.comtandfonline.com
Complexation: A reaction between chlorpromazine, sodium nitrite, and sulfanilic acid has been shown to form a yellowish-white ion-pair association complex, which can be quantified using a turbidimetric-flow injection analysis (FIA) system. jmchemsci.comjmchemsci.com
The operational parameters, such as pH, reagent concentration, and reaction time, are optimized to ensure maximum sensitivity and reproducibility. tandfonline.com For instance, in methods using SDS, the pH is typically kept acidic (pH 1-6) to ensure the drug is in its protonated form, which is necessary for the ion-pair formation. tandfonline.com
Table 1: Performance Characteristics of Various Turbidimetric Methods for Chlorpromazine Determination
| Precipitating Reagent(s) | Method | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | Turbidimetry | 30–71.5 µg/mL | Not Specified | tandfonline.com |
| Mercury(II) Chloride (HgCl₂) | Turbidimetry | 17.7–106.6 µg/mL | Not Specified | tandfonline.com |
| Potassium Hexacyanoferrate(III) / HCl | Turbidimetric-FIA | 3-30 mmol/L | 0.12 µg/sample | uobaghdad.edu.iqresearchgate.net |
| Sodium Nitrite / Sulfanilic Acid | Turbidimetric-FIA | 0.5–45 mmol/L | 0.9984 µg/sample | jmchemsci.com |
Sample Preparation and Extraction Techniques for Complex Matrices
Effective sample preparation is critical for accurate quantification of chlorpromazine, especially in complex biological matrices like plasma, serum, and urine. The goal is to isolate the analyte from interfering substances such as proteins, salts, and other endogenous components.
Solid Phase Extraction (SPE) is a widely used technique for sample clean-up and pre-concentration. researchgate.net A more recent advancement is Magnetic Solid Phase Extraction (MSPE), which utilizes magnetic nanoparticles (MNPs) as the adsorbent material. nih.govrsc.orgcore.ac.uk This approach simplifies the extraction process, as the magnetic sorbent can be easily and rapidly separated from the sample solution using an external magnetic field, eliminating the need for time-consuming centrifugation or filtration steps. nih.govrsc.org
In a typical MSPE procedure for chlorpromazine, Fe₃O₄ nanoparticles are coated with a substance that facilitates the adsorption of the drug. nih.govcore.ac.uk Common coatings include sodium dodecyl sulfate (SDS), which forms negatively charged mixed-hemimicelles that bind to the protonated chlorpromazine through electrostatic interactions. nih.govcore.ac.uk Another adsorbent involves coating the magnetic nanoparticles with 3-chloropropyltriethoxysilane (CPTES). rsc.orgrsc.org After an incubation period, the nanoparticles with the adsorbed drug are separated by a magnet, washed, and the chlorpromazine is eluted using an appropriate organic solvent for subsequent analysis, often by HPLC. nih.govrsc.org
The efficiency of MSPE is influenced by several factors, including sample pH, adsorbent amount, ionic strength, and extraction time, which are optimized to maximize recovery. nih.govcore.ac.uk MSPE has proven effective for extracting chlorpromazine from various samples, though extraction efficiencies can vary depending on the matrix complexity. nih.govrsc.org For example, one study using CPTES-coated MNPs reported extraction efficiencies of 98% in pharmaceutical solutions, 52% in urine, and 33% in serum. rsc.orgresearchgate.net
Liquid-Liquid Extraction (LLE) is a conventional and robust method for extracting chlorpromazine from aqueous biological fluids. tandfonline.comnih.gov The technique partitions the analyte between the aqueous sample and an immiscible organic solvent. Chlorpromazine, being lipophilic, preferentially moves into the organic phase, leaving behind hydrophilic interferences in the aqueous phase. nih.gov
The choice of organic solvent is critical and is based on the polarity and solubility of the drug. A mixture of diethyl ether and dichloromethane (70:30, v/v) has been successfully used to extract chlorpromazine from human plasma prior to analysis by UPLC-MS/MS. nih.gov Following extraction, the organic layer is typically evaporated, and the residue is reconstituted in a suitable solvent for injection into the analytical system. tandfonline.com LLE has been effectively applied to determine chlorpromazine concentrations in plasma and brain tissue samples. nih.gov
For biological samples with high protein content, such as plasma and serum, protein precipitation is a crucial initial step to prevent interference and column clogging during chromatographic analysis. thermofisher.com This method involves adding a precipitating agent to the sample to denature and precipitate the proteins, which are then removed by centrifugation. nih.govcore.ac.uk
Acetonitrile is a commonly used organic solvent for this purpose. thermofisher.com Typically, three volumes of cold acetonitrile are added to one volume of plasma or serum. thermofisher.com Another frequently used agent is trichloroacetic acid. nih.govcore.ac.ukrsc.org In several studies, 0.5 g of trichloroacetic acid was added to diluted plasma or serum samples, followed by centrifugation to separate the precipitated proteins. nih.govcore.ac.ukrsc.org The resulting clear supernatant, containing the chlorpromazine, can then be directly analyzed or subjected to further clean-up steps like SPE or LLE. nih.govcore.ac.uk
Method Validation and Research Applications
The reliability of any analytical method for chlorpromazine determination depends on rigorous validation. This process assesses key performance parameters to ensure the method is suitable for its intended purpose. omicsonline.orgomicsonline.org
Linearity: This parameter establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of chlorpromazine. Methods are typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the resulting calibration curve. nih.govomicsonline.org A high R² value (ideally >0.99) indicates a strong linear relationship. nih.govrsc.org
Sensitivity: The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of chlorpromazine that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. jmchemsci.comnih.gov These values are critical for analyzing samples with trace amounts of the drug. rsc.org
Reproducibility (Precision): Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). nih.govirjponline.org Precision is assessed at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility on different days) to account for variations in analysts, equipment, and environment. nih.govnih.gov Low RSD values (typically <15%) indicate high reproducibility. rsc.orgnih.gov
Table 2: Summary of Validation Parameters for Various Chlorpromazine Analytical Methods
| Analytical Method | Matrix/Sample | Linearity Range | Sensitivity (LOD/LOQ) | Precision (%RSD) | Reference |
|---|---|---|---|---|---|
| MSPE-HPLC-UV | Water, Urine, Plasma | 0.25–300 ng/mL | LOD: 0.1 ng/mL (Water), 5.0 ng/mL (Urine), 10 ng/mL (Plasma) | 1.2% | nih.govcore.ac.uk |
| MSPE-UV | Pharmaceutical, Urine, Serum | 0.15–400 ng/mL | LOD: 0.08 ng/mL (Pharmaceutical) | < 7% | rsc.orgrsc.orgresearchgate.net |
| UPLC-MS/MS | Human Plasma | 0.5–200 ng/mL | LLOQ: 0.5 ng/mL | Intra-assay: 2.4-5.8%, Inter-assay: 3.6-9.9% | nih.gov |
| LC-MS/MS | Rat Plasma & Brain | 0.2–200 ng/mL (Plasma), 0.833–833.3 ng/g (Brain) | LLOQ: 0.2 ng/mL (Plasma), 0.833 ng/g (Brain) | < 7.54% | nih.gov |
| GC-MS | Human Plasma | 30–600 ng/mL | LLOQ: 30 ng/mL | Not Specified | researchgate.net |
| Turbidimetric-FIA | Pharmaceutical | 3-30 mmol/L | 0.12 µg/sample | < 2% | uobaghdad.edu.iqresearchgate.net |
Application in Preclinical Pharmacokinetic and Metabolic Studies
Advanced analytical methods, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are indispensable tools for elucidating the pharmacokinetic and metabolic profiles of chlorpromazine in preclinical settings. These studies are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) characteristics before it can be considered for clinical trials.
In preclinical research, various models are employed, including in vivo animal models and in vitro systems like liver microsomes. Research has successfully established and validated LC-MS/MS methods for the simultaneous quantification of chlorpromazine and its primary metabolites, including 7-hydroxychlorpromazine, N-monodesmethylchlorpromazine, and chlorpromazine sulfoxide. researchgate.netnih.gov These sensitive and accurate methods have been applied to investigate chlorpromazine's biotransformation in rat liver microsomes, human liver microsomes, and, for the first time, in human placenta microsomes. nih.gov Such studies revealed that the formation rates of metabolites differed across these microsomal systems, indicating a wide distribution and variable activity of the drug-metabolizing enzymes involved. nih.gov
Animal models provide a more complex systemic view of pharmacokinetics. Studies in rats have utilized pharmacokinetic models to describe the time course of chlorpromazine and its metabolite, chlorpromazine S-oxide (CPZSO), in serum, cerebrospinal fluid (CSF), and the striatum following intravenous administration. nih.gov These models help in predicting the free drug concentration in serum and understanding its distribution into the central nervous system. nih.gov Furthermore, untargeted metabolomics using LC-MS has been applied in mice to analyze metabolic pathway disturbances following intoxication, providing broader insights into the systemic effects of the compound. mdpi.com Simpler models, such as the mealworm Tenebrio molitor, have also been explored for preliminary pharmacokinetic evaluations, where HPLC analysis has confirmed the presence of major metabolites like desmethyl chlorpromazine (DMCPZ), di-demethyl chlorpromazine (DDCPZ), and CPZSO. mdpi.comresearchgate.net
These analytical approaches allow for the detailed characterization of metabolic pathways, which for chlorpromazine primarily involve hydroxylation and N-demethylation. drugbank.com The ability to accurately measure the parent drug and its metabolites is fundamental to correlating pharmacokinetic profiles with pharmacodynamic effects in preclinical research. nih.gov
Table 1: Selected Preclinical Pharmacokinetic & Metabolic Studies of Chlorpromazine
Application in Formulation Quality Control and Research
Analytical methodologies are fundamental to the quality control (QC) and research of pharmaceutical formulations containing chlorpromazine. These methods ensure the identity, purity, strength, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry are the most commonly employed techniques for this purpose. nih.govijarsct.co.in
HPLC methods have been specifically developed and validated for the identification and quantification of chlorpromazine and its potential degradation products in tablet formulations. nih.govomicsonline.org These methods are valued for their sensitivity and ability to separate the active pharmaceutical ingredient from excipients and degradants, which is critical for stability studies. nih.gov For instance, a simple, isocratic HPLC method was developed to monitor the quality of chlorpromazine HCl during storage and to study its oxidative degradation. nih.govomicsonline.org Research has also utilized HPLC to establish the stability and beyond-use date of extemporaneously compounded oral solutions of chlorpromazine HCl, confirming that samples retained between 93.6% and 101.4% of the initial drug concentration after 3 months of storage at both refrigerated and room temperatures. wisdomlib.org
UV-Visible spectrophotometry offers a simpler, cost-effective, and rapid alternative for routine QC analysis of chlorpromazine hydrochloride in tablet form. ijarsct.co.innih.gov Studies have demonstrated the development and validation of UV-Vis methods, following International Conference on Harmonisation (ICH) guidelines, that are accurate and reproducible for assaying the drug content in pharmaceutical forms. ijarsct.co.inresearchgate.net These methods often involve the formation of a colored complex, for example through an oxidative coupling reaction, which can be measured at a specific wavelength.
More novel approaches include the use of magnetic solid-phase extraction (MSPE) coupled with UV detection. This technique utilizes magnetic nanoparticles to pre-concentrate the analyte from the sample matrix, thereby increasing detection sensitivity and aligning with green chemistry principles by reducing the use of toxic organic solvents. Such methods have shown high extraction efficiencies and have been successfully applied to the determination of trace amounts of chlorpromazine in pharmaceutical solutions.
Table 2: Application of Analytical Methods in Chlorpromazine Formulation Analysis
Theoretical and Conceptual Research in Chlorpromazine Studies
Theoretical Frameworks in Neurotransmitter Systems and Drug Action
Chlorpromazine's mechanism of action is not yet fully understood, but it is believed to be related to its ability to act as a dopamine (B1211576) antagonist. wikipedia.org It functions as a blocking agent on a variety of postsynaptic and presynaptic receptors. wikipedia.orgdrugbank.com The primary pharmacological actions are antipsychotic, though it also has sedative and antiemetic properties. clinmedjournals.org Its activity spans all levels of the central nervous system but is most prominent at subcortical levels. drugbank.comclinmedjournals.org
The drug's interaction with dopamine D2 receptors in the mesolimbic pathway is thought to be the main driver of its antipsychotic effects. However, chlorpromazine (B137089) is notable for its broad receptor-binding profile. wikipedia.org Unlike many other typical antipsychotics, it has a high affinity for D1 receptors in addition to its potent antagonism of D2, D3, and D4 receptors. wikipedia.org The blockade of dopamine receptors in the mesolimbic system is responsible for the antipsychotic effect, while the blockade in the nigrostriatal system is linked to extrapyramidal side effects. wikipedia.org When these receptors are blocked, the resulting feedback loop causes dopaminergic neurons to release more dopamine initially. wikipedia.org
Beyond the dopaminergic system, chlorpromazine is a potent antagonist at serotonin, histamine, and adrenergic receptors. wikipedia.orgdrugbank.com Its effects on serotonin receptors, specifically 5-HT1, 5-HT2, 5-HT6, and 5-HT7, may contribute to its anxiolytic and antiaggressive properties and potentially lessen some extrapyramidal symptoms. wikipedia.orgdrugbank.com The interaction with both dopamine and 5-HT receptors is considered important to its mechanism of action. ijpp.com Research has also begun to explore its impact on the glutamatergic system, the main excitatory neurotransmitter system, which is increasingly implicated in the pathophysiology of schizophrenia. clinmedjournals.org Studies on rat brain slices have shown that chlorpromazine has "nonlinear" effects on both AMPA and NMDA glutamate receptors, suggesting multiple and complex interactions. clinmedjournals.org
The table below summarizes the principal receptor interactions of chlorpromazine and their associated theoretical effects.
| Receptor Target | Subtypes Involved | Theoretical Clinical Effect |
| Dopamine | D1, D2, D3, D4 | Antipsychotic properties, but also responsible for extrapyramidal side effects. wikipedia.org |
| Serotonin | 5-HT1, 5-HT2, 5-HT6, 5-HT7 | Anxiolytic, antidepressant, and antiaggressive properties; attenuation of extrapyramidal side effects. wikipedia.orgdrugbank.com |
| Adrenergic | α1, α2 | Antisympathomimetic properties, including lowering of blood pressure and reflex tachycardia. drugbank.com |
| Histamine | H1 | Sedation and antiemetic effects. drugbank.com |
| Muscarinic | M1, M2 | Anticholinergic effects; may attenuate extrapyramidal side effects. drugbank.com |
| Glutamate | AMPA, NMDA | Complex, non-linear modulation; a novel area of research. clinmedjournals.org |
This multi-receptor profile explains why chlorpromazine has a wide range of effects beyond its primary antipsychotic action. drugbank.com The interplay between these different neurochemical pathways forms the basis for understanding both its therapeutic efficacy and its side-effect profile. nih.gov A comprehensive understanding of its action, therefore, must consider the modifications it induces at both the cellular and circuit levels, not just its chemical binding to receptors. nih.gov
Concepts of Preclinical Efficacy and Heterogeneity of Response
Preclinical studies are fundamental to establishing the potential efficacy of compounds like chlorpromazine. These studies often use animal models to simulate aspects of human psychosis or to measure neurochemical and behavioral changes indicative of antipsychotic action. ijpp.com For instance, catalepsy in rats is a proposed animal model for neuroleptic-induced extrapyramidal side effects. ijpp.com Preclinical research has shown that chlorpromazine can block stereotypic behaviors (like circling and hyperactivity) in animals induced by dopamine agonists such as apomorphine and amphetamine. ijpp.com These behaviors are thought to result from the activation of postsynaptic dopamine receptors, so blocking them is considered a marker of preclinical efficacy. ijpp.com Other preclinical research has demonstrated chlorpromazine's neuroprotective capabilities, showing it can reduce infarct volumes and neurological deficits in animal models of ischemic stroke. frontiersin.org
The table below details findings from selected preclinical investigations of chlorpromazine.
| Study Focus | Animal Model | Key Findings | Implication for Efficacy |
| Antipsychotic-like effects | Rats | Blocked stereotyped behaviors (circling, chewing, hyperactivity) induced by dopamine agonists (apomorphine, amphetamine). ijpp.com | Suggests efficacy in treating symptoms related to dopamine receptor overactivation. ijpp.com |
| Extrapyramidal effects model | Rats | Daily administration induced catalepsy, a model for extrapyramidal symptoms. ijpp.com | Helps predict potential motor side effects in humans. ijpp.com |
| Neuroprotection | Rat (Middle Cerebral Artery Occlusion) | Reduced infarct volumes and neurological deficits following ischemic injury. frontiersin.org | Indicates a potential therapeutic role beyond psychosis, in conditions like stroke. frontiersin.org |
Despite these preclinical indicators of efficacy, the response to antipsychotic treatment in human populations is markedly varied, a phenomenon known as heterogeneity of response. science.govnih.gov While antipsychotics show greater average symptom improvement compared to placebo, some patients experience significant benefits while others show little change. nih.gov This variability has led to the concept of "treatment-resistant schizophrenia," though the underlying reasons for it are complex. nih.govresearchgate.net
Research into this heterogeneity suggests it is not as simple as a discrete subpopulation of non-responders. nih.gov A meta-analysis of antipsychotic efficacy found that while response is variable, it is actually more uniform (less variable) in patients receiving an antipsychotic compared to those receiving a placebo. nih.gov This suggests a relatively consistent effect of the treatment itself, rather than it only working for a specific subtype of patients. nih.gov
The sources of this heterogeneity are multifaceted. Pharmacokinetic differences between individuals can play a significant role. Studies on chlorpromazine have revealed substantial between-subject variability in its half-life, volume of distribution, and mean residence time, which could lead to different clinical outcomes despite similar dosing. Furthermore, the underlying neurobiology of the disorder itself varies among patients, which can influence drug response. science.gov Understanding this heterogeneity is crucial for personalizing treatment and improving outcomes for all patients. researchgate.net
Q & A
Basic: What is the pharmacological rationale for formulating chlorpromazine as a pamoate salt in sustained-release applications?
The pamoate salt is chosen due to its low aqueous solubility, which prolongs drug release and reduces systemic absorption. This formulation enhances local gastrointestinal action while minimizing peak plasma concentrations, thereby improving tolerability. Similar mechanisms are observed in oxantel pamoate, which acts locally with minimal systemic exposure . Olanzapine pamoate, another depot formulation, demonstrates a half-life of 30 days, supporting the utility of pamoate salts for sustained delivery .
Advanced: How should researchers design experiments to evaluate Chlorpromazine pamoate’s inhibition of cytochrome P450 (CYP) enzymes, given contradictory in vitro data?
Conflicting CYP inhibition data (e.g., IC50 variations for CYP2C9 and CYP2D6) require replication under standardized conditions. Use human liver microsomes or recombinant CYP isoforms to assess competitive/non-competitive inhibition kinetics. Include positive controls (e.g., ketoconazole for CYP3A4) and validate findings across multiple concentrations. Adjust for physiologically relevant drug concentrations based on pharmacokinetic profiles from preclinical models .
Basic: What pharmacokinetic parameters are critical in preclinical studies of this compound?
Key parameters include:
- Bioavailability : Assess via AUC comparisons between oral and intravenous administration.
- Half-life : Determine in repeated-dose toxicity studies (e.g., 14-day rat models) .
- Tissue distribution : Quantify drug levels in target organs (e.g., brain, liver) using LC-MS/MS .
- Metabolite profiling : Monitor active metabolites like 7-hydroxy chlorpromazine, which influences prolactin levels in rats .
Advanced: How can researchers reconcile discrepancies in toxicity profiles between acute and chronic this compound exposure?
Conduct subchronic (28-day) and chronic (6-month) rodent studies to evaluate dose-dependent toxicity. Compare LD50 values across species (e.g., mice: 300 mg/kg; rats: 980 mg/kg) . Include histopathology to assess reversibility of gastrointestinal or hepatic effects. Use toxicokinetic modeling to correlate exposure with adverse outcomes, ensuring alignment with ICH guidelines for repeated-dose testing.
Basic: What analytical methods are recommended for quantifying this compound and its metabolites in biological matrices?
- High-performance liquid chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile:phosphate buffer) for pamoate solubility .
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use deuterated internal standards (e.g., chlorpromazine-d3) to enhance specificity for metabolites like 7-hydroxy chlorpromazine .
- Sample preparation : Solid-phase extraction (SPE) to isolate pamoate from plasma or tissue homogenates.
Advanced: What strategies minimize bias in clinical trials evaluating this compound’s efficacy?
- Allocation concealment : Use centralized randomization to prevent selection bias, as inadequate concealment exaggerates treatment effects by 30–41% .
- Blinding : Double-blind designs reduce performance bias; unblinded trials overestimate efficacy by 17% .
- Endpoint selection : Predefine primary outcomes (e.g., PANSS scores for schizophrenia) and adjust for covariates (e.g., concomitant antipsychotics) using multivariate regression.
Basic: How do pamoate formulations influence Chlorpromazine’s receptor binding kinetics?
Pamoate’s slow dissolution extends D2 receptor occupancy, reducing dosing frequency. Compare receptor binding affinity (Ki) between pamoate and hydrochloride salts using radioligand assays (e.g., [³H]-spiperone competition). Note that sustained exposure may alter tolerance profiles, as seen in depot antipsychotics .
Advanced: What in vitro models best predict this compound’s interaction with efflux transporters (e.g., P-glycoprotein)?
Use Caco-2 monolayers to assess permeability and efflux ratios. Apply inhibitors (e.g., verapamil for P-gp) to confirm transporter involvement. For neuropharmacokinetics, combine with MDCK-MDR1 cells and brain endothelial models. Validate findings using microdialysis in rodent brains .
Basic: What safety considerations are prioritized in handling this compound for laboratory use?
- Storage : Keep at 4°C in airtight containers to prevent degradation .
- Exposure controls : Use PPE (gloves, lab coats) and fume hoods due to acute toxicity (H330: fatal if inhaled) and skin sensitization risks (H317) .
- Waste disposal : Follow EPA guidelines for organic toxic solids (UN2811) .
Advanced: How can transcriptomic profiling elucidate this compound’s off-target effects on neuronal pathways?
Perform RNA sequencing on SH-SY5Y neuroblastoma cells post-treatment. Focus on Wnt/β-catenin and AKT/GSK3β pathways, as seen in pyrvinium pamoate’s anti-cancer mechanisms . Validate differentially expressed genes (e.g., c-Myc, cyclin D1) via qPCR and Western blot. Cross-reference with schizophrenia-associated gene networks (e.g., DISC1, COMT).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
